CT-(8-32) (salmon)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

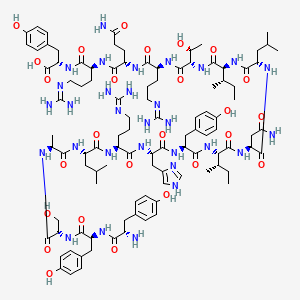

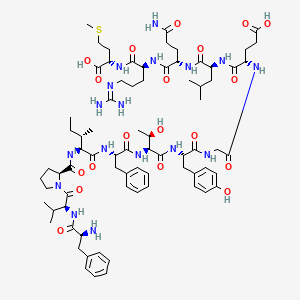

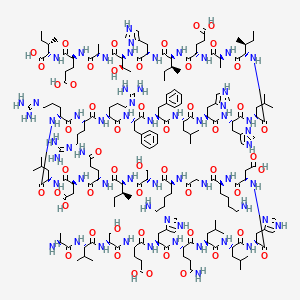

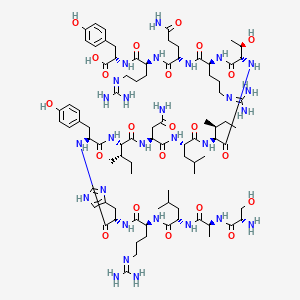

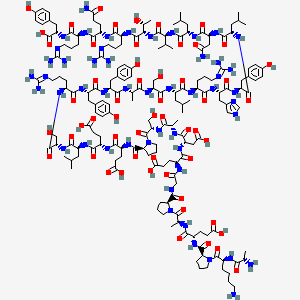

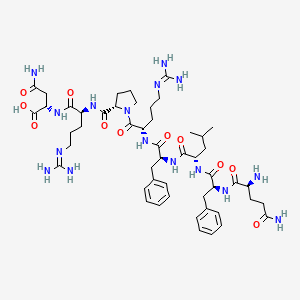

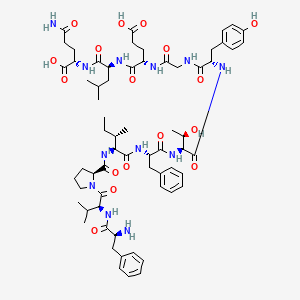

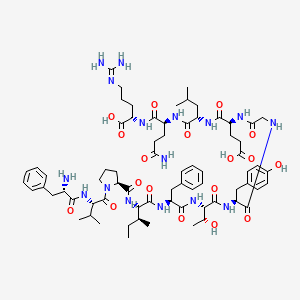

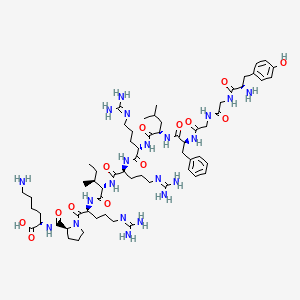

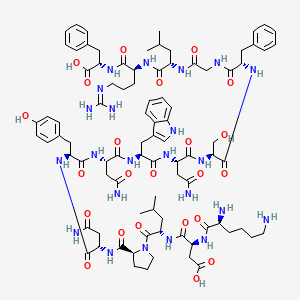

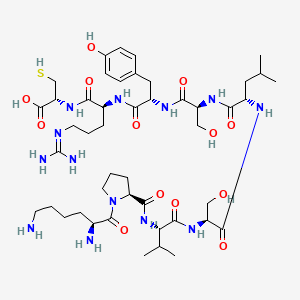

CT-(8-32) (saumon), également connu sous le nom de fragment de calcitonine de saumon 8-32, est un dérivé peptidique de la calcitonine de saumon. Ce composé est une forme tronquée du peptide de calcitonine de saumon de pleine longueur, qui est une hormone impliquée dans le métabolisme du calcium et du phosphate. CT-(8-32) (saumon) est principalement utilisé comme antagoniste des récepteurs de la calcitonine, ce qui en fait un outil précieux dans la recherche pharmacologique .

Méthodes De Préparation

La préparation de CT-(8-32) (saumon) implique la synthèse du fragment peptidique à partir de ses acides aminés constitutifs. La voie de synthèse comprend généralement la synthèse peptidique en phase solide (SPPS), qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction pour la SPPS comprennent l'utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques .

Les méthodes de production industrielle de CT-(8-32) (saumon) sont similaires à celles utilisées pour d'autres hormones peptidiques. Ces méthodes impliquent une SPPS à grande échelle, suivie d'étapes de purification telles que la chromatographie liquide haute performance (HPLC) pour garantir la pureté du produit final .

Analyse Des Réactions Chimiques

CT-(8-32) (saumon) peut subir diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le dithiothréitol et des nucléophiles pour les réactions de substitution .

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du peptide peut conduire à la formation de ponts disulfure, tandis que la réduction peut rompre ces ponts. Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans le peptide, modifiant potentiellement son activité biologique .

Applications de la recherche scientifique

CT-(8-32) (saumon) a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé pour étudier les techniques de synthèse et de modification des peptides. En biologie, il sert d'outil pour étudier le rôle des récepteurs de la calcitonine dans divers processus physiologiques. En médecine, CT-(8-32) (saumon) est utilisé dans la recherche sur le métabolisme osseux et l'homéostasie du calcium, ainsi que dans le développement de nouveaux agents thérapeutiques pour des affections telles que l'ostéoporose et l'hypercalcémie .

Mécanisme d'action

Le mécanisme d'action de CT-(8-32) (saumon) implique sa liaison aux récepteurs de la calcitonine, qui se trouvent principalement dans les ostéoclastes. En agissant comme un antagoniste, CT-(8-32) (saumon) inhibe l'activité de ces récepteurs, conduisant à une diminution de la résorption osseuse et à une augmentation de la densité osseuse. Cet effet est médié par l'inhibition des voies de signalisation qui favorisent la différenciation et l'activité des ostéoclastes .

Applications De Recherche Scientifique

CT-(8-32) (salmon) has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it serves as a tool to investigate the role of calcitonin receptors in various physiological processes. In medicine, CT-(8-32) (salmon) is used in research on bone metabolism and calcium homeostasis, as well as in the development of new therapeutic agents for conditions such as osteoporosis and hypercalcemia .

Mécanisme D'action

The mechanism of action of CT-(8-32) (salmon) involves its binding to calcitonin receptors, which are primarily found in osteoclasts. By acting as an antagonist, CT-(8-32) (salmon) inhibits the activity of these receptors, leading to a decrease in bone resorption and an increase in bone density. This effect is mediated through the inhibition of signaling pathways that promote the differentiation and activity of osteoclasts .

Comparaison Avec Des Composés Similaires

CT-(8-32) (saumon) est unique en sa capacité à antagoniser sélectivement les récepteurs de la calcitonine sans présenter l'activité hormonale de la calcitonine de saumon de pleine longueur. Des composés similaires comprennent d'autres formes tronquées de la calcitonine, telles que l'acétyl-[Asn30,Tyr32]-fragment de calcitonine 8-32, qui agissent également comme des antagonistes des récepteurs de la calcitonine .

D'autres peptides apparentés comprennent la calcitonine humaine et l'amyline, qui présentent des similitudes structurelles avec la calcitonine de saumon mais diffèrent en termes de puissance et de sélectivité des récepteurs. La calcitonine de saumon est connue pour être plus puissante que la calcitonine humaine, ce qui en fait un choix privilégié pour certaines applications de recherche .

Propriétés

Formule moléculaire |

C113H188N34O36S |

|---|---|

Poids moléculaire |

2631.0 g/mol |

Nom IUPAC |

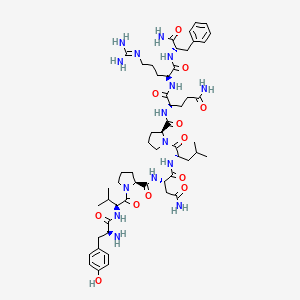

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C113H188N34O36S/c1-53(2)38-71(139-109(180)88(57(9)10)143-92(163)64(116)51-184)93(164)124-46-84(157)128-65(20-14-16-34-114)95(166)135-74(41-56(7)8)103(174)142-79(50-149)106(177)133-68(28-31-81(117)154)97(168)131-70(30-33-86(159)160)98(169)137-73(40-55(5)6)102(173)138-75(43-62-45-122-52-127-62)104(175)130-66(21-15-17-35-115)96(167)136-72(39-54(3)4)101(172)132-69(29-32-82(118)155)100(171)146-91(60(13)152)111(182)141-77(42-61-24-26-63(153)27-25-61)112(183)147-37-19-23-80(147)107(178)134-67(22-18-36-123-113(120)121)99(170)145-90(59(12)151)110(181)140-76(44-83(119)156)105(176)144-89(58(11)150)108(179)125-47-85(158)129-78(49-148)94(165)126-48-87(161)162/h24-27,45,52-60,64-80,88-91,148-153,184H,14-23,28-44,46-51,114-116H2,1-13H3,(H2,117,154)(H2,118,155)(H2,119,156)(H,122,127)(H,124,164)(H,125,179)(H,126,165)(H,128,157)(H,129,158)(H,130,175)(H,131,168)(H,132,172)(H,133,177)(H,134,178)(H,135,166)(H,136,167)(H,137,169)(H,138,173)(H,139,180)(H,140,181)(H,141,182)(H,142,174)(H,143,163)(H,144,176)(H,145,170)(H,146,171)(H,159,160)(H,161,162)(H4,120,121,123)/t58-,59-,60-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,88+,89+,90+,91+/m1/s1 |

Clé InChI |

TXYDMAIIBMZDGF-UDXYTFIASA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

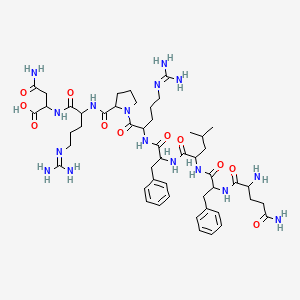

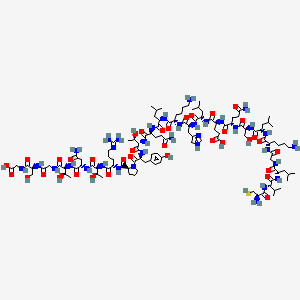

![(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10822643.png)